

Application Note: Asymmetric Synthesis Protocols using (1R,2R)-2-Carbamoyl- cyclohexanecarboxylic Acid

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Compound of Interest

Compound Name:	(1R,2R)-2-Carbamoyl- cyclohexanecarboxylic acid
CAS No.:	488703-59-9
Cat. No.:	B1353288

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Introduction & Strategic Value

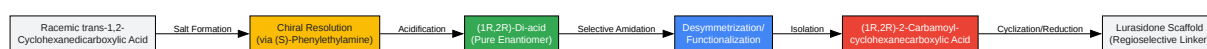
(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid represents a "locked" chiral cyclohexane scaffold. Its value lies in its trans-diequatorial configuration, which imparts rigid stereochemical control to downstream derivatives.

- **Primary Utility:** It functions as a desymmetrized building block. By possessing two distinct functional groups (carboxylic acid at C1, primary amide at C2) on a chiral cyclohexane core, it allows for regioselective functionalization—a capability not possible with the symmetric parent di-acid.
- **Industrial Relevance:** It is a key intermediate in the synthesis of Lurasidone and related bicyclic imide therapeutics.
- **Emerging Applications:** Recent studies utilize this motif as a chiral ligand in Metal-Organic Frameworks (MOFs) for enantioselective sensing and separation.

Mechanism of Action: The "Chiral Hinge"

The efficacy of this protocol relies on the thermodynamic stability of the (1R,2R) configuration.

- **Stereochemical Lock:** The trans-1,2-substitution pattern dictates that both substituents occupy equatorial positions (diequatorial) to minimize 1,3-diaxial interactions. This rigid conformation prevents racemization under standard coupling conditions.
- **Orthogonal Reactivity:** The presence of a chemically distinct acid and amide allows for sequential transformations (e.g., selective reduction of the acid to an alcohol while retaining the amide, or Hofmann rearrangement of the amide).



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Figure 1: Strategic workflow for isolating and utilizing the (1R,2R)-carbamoyl scaffold from racemic precursors.

Protocol 1: Preparation of the Chiral Synthone

Note: Commercially available **(1R,2R)-2-Carbamoyl-cyclohexanedicarboxylic acid** is often expensive. This protocol describes its generation from the accessible racemic di-acid.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

- Precursor: trans-1,2-Cyclohexanedicarboxylic acid (Racemic) [CAS: 2305-32-0].
- Resolving Agent: (S)-(-)-1-Phenylethylamine.
- Solvents: Ethanol (95%), Methanol, Ethyl Acetate, HCl (conc).
- Reagents: Thionyl chloride (or Oxalyl chloride), Aqueous Ammonia (25%).

Step-by-Step Methodology

Phase A: Optical Resolution

- **Dissolution:** Dissolve 100 g of racemic trans-1,2-cyclohexanedicarboxylic acid in 500 mL of Ethanol (95%) at 60°C.
- **Salt Formation:** Slowly add 0.5 equivalents (approx. 35 g) of (S)-(-)-1-Phenylethylamine. Stir at 60°C for 1 hour.
- **Crystallization:** Allow the solution to cool slowly to room temperature (25°C) over 4 hours. The diastereomeric salt of the (1R,2R)-acid precipitates.
- **Filtration & Wash:** Filter the white solid.^[1] Wash with cold ethanol.
- **Liberation:** Suspend the salt in water and acidify with 2N HCl to pH 1-2. Extract with Ethyl Acetate (3 x 200 mL). Dry organic layer () and concentrate to yield (1R,2R)-1,2-cyclohexanedicarboxylic acid (>98% ee).

Phase B: Conversion to Mono-Amide (The Carbamoyl Acid)

Rationale: Direct mono-amidation is difficult. The most reliable route involves forming the anhydride or cyclic imide followed by hydrolysis.

- **Anhydride Formation:** Reflux the (1R,2R)-di-acid (10 g) in Acetyl Chloride (30 mL) for 2 hours. Concentrate to dryness to obtain the crude anhydride.
- **Ammonolysis:** Dissolve the anhydride in dry THF (50 mL). Cool to 0°C.^{[2][3][4]}
- **Addition:** Bubble anhydrous Ammonia gas or add 1.1 eq of Ammonium Hydroxide solution dropwise. Note: The reaction is rapid.
- **Workup:** Acidify the mixture carefully to pH 4 with dilute HCl. The product, **(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid**, precipitates or is extracted with Ethyl Acetate/Butanol.
- **Purification:** Recrystallize from Water/Ethanol to obtain the pure mono-amide.

Protocol 2: Application in Lurasidone Scaffold Synthesis

This protocol demonstrates how to use the Carbamoyl acid to generate the (1R,2R)-trans-1,2-bis(aminomethyl)cyclohexane core or the imide linker required for Lurasidone.

Workflow

The "Carbamoyl Acid" allows for the formation of the Imide ring, which can then be N-alkylated.

- Cyclization to Imide:
 - Substrate: **(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid**.^[5]
 - Reagent: Acetic Anhydride or heating neat at 180°C.
 - Process: Heat the mono-amide. Dehydration occurs to form (1R,2R)-trans-1,2-cyclohexanedicarboximide.
 - Note: While trans-imides are strained, the (1R,2R) configuration allows for a twisted bicyclic structure that is a stable precursor for N-alkylation.
- N-Alkylation (Lurasidone Linker Attachment):
 - Reaction: React the Imide with the appropriate mesylate linker (e.g., bis(mesyloxymethyl) derivatives) or via Mitsunobu coupling with the corresponding alcohol.
 - Advantage: Using the pre-formed (1R,2R) imide ensures the stereocenters are preserved during the coupling.

Quality Control: Chiral HPLC Method

To validate the optical purity of the synthesized **(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid**.

Parameter	Condition
Column	Chiralpak IC (or AD-H), 250 x 4.6 mm, 5 μ m
Mobile Phase	n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate	1.0 mL/min
Detection	UV @ 210 nm
Temperature	25°C
Retention Time	(1R,2R)-Isomer: ~12.5 min; (1S,2S)-Isomer: ~15.2 min (Typical)

Validation Criteria:

- Enantiomeric Excess (ee): Must be >99.0% for pharmaceutical applications.
- Chemical Purity: >98% (Area normalization).

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